1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one
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Overview
Description
1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring with an amino group and a thioxo group. Compounds with similar structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of thiourea with β-dicarbonyl compounds in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives.
Scientific Research Applications
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential biological activities such as antimicrobial or anticancer properties.
Medicine: Development of new pharmaceuticals.
Industry: Use in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one exerts its effects depends on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-thioxo-6-methylpyrimidine
- 1,3-Dimethyl-2-thioxotetrahydropyrimidin-4(1H)-one
Uniqueness
1-Amino-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C4H7N3OS |
---|---|
Molecular Weight |
145.19 g/mol |
IUPAC Name |
1-amino-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H7N3OS/c5-7-2-1-3(8)6-4(7)9/h1-2,5H2,(H,6,8,9) |
InChI Key |
UCZWWTUKMZWCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)NC1=O)N |
Origin of Product |
United States |
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